The presence of a bromine atom and an ether group makes 1-Bromo-4-[(2-ethylhexyl)oxy]benzene a potentially valuable intermediate in organic synthesis. The bromo group can participate in various substitution and coupling reactions, allowing for the introduction of diverse functional groups at the para position of the benzene ring.
1-Bromo-4-[(2-ethylhexyl)oxy]benzene is an organic compound with the molecular formula and a molecular weight of 285.22 g/mol. This compound features a bromine atom attached to a benzene ring, along with an ethylhexyl group linked via an oxygen atom, classifying it as a brominated aromatic ether. Its structure allows for various
Additionally, it can undergo palladium-catalyzed Suzuki coupling with arylboronic acids, facilitating the formation of biaryl compounds, which are significant in materials science .
The biological activity of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is linked to its interaction with various molecular targets. The bromine atom can engage in electrophilic aromatic substitution reactions, while the ethylhexyl group may influence solubility and reactivity. Although specific biological effects are not extensively documented, compounds of this nature often exhibit interactions with enzymes and receptors, potentially leading to various pharmacological effects.
1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be synthesized through:
1-Bromo-4-[(2-ethylhexyl)oxy]benzene serves as a key building block in various applications:
Research on 1-Bromo-4-[(2-ethylhexyl)oxy]benzene's interactions typically focuses on its reactivity towards nucleophiles and electrophiles. The compound's mechanisms involve its bromine atom acting as a leaving group during substitution reactions, which allows for the formation of new chemical bonds. Understanding these interactions is crucial for exploring its potential applications in medicinal chemistry and materials science.
1-Bromo-4-[(2-ethylhexyl)oxy]benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-4-(pentyloxy)benzene | C_{11}H_{15}BrO | Contains a pentyloxy group instead of ethylhexyl. |
1-Bromo-4-(octyloxy)benzene | C_{15}H_{23}BrO | Features a longer octyloxy chain. |
1-Bromo-3-(2-ethylhexoxy)benzene | C_{14}H_{21}BrO | Bromine at the meta position rather than para. |
The uniqueness of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene lies in its specific combination of a bromine atom at the para position and an ethylhexyl ether group, which imparts distinct steric and electronic properties that influence its reactivity and applications compared to similar compounds .